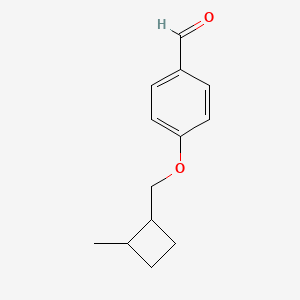

4-((2-Methylcyclobutyl)methoxy)benzaldehyde

Description

4-((2-Methylcyclobutyl)methoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a 2-methylcyclobutylmethoxy group at the para position of the benzaldehyde core. This compound is notable for its sterically demanding cyclobutyl substituent, which may influence its physicochemical properties and reactivity compared to simpler analogs.

Its unique cyclobutyl group distinguishes it from other benzaldehyde derivatives, offering insights into how steric and conformational features modulate chemical behavior.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

4-[(2-methylcyclobutyl)methoxy]benzaldehyde |

InChI |

InChI=1S/C13H16O2/c1-10-2-5-12(10)9-15-13-6-3-11(8-14)4-7-13/h3-4,6-8,10,12H,2,5,9H2,1H3 |

InChI Key |

YAYZWVXAUIEBFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1COC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylcyclobutyl)methoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, which is then suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure the compound is produced in large quantities with consistent quality. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylcyclobutyl)methoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-((2-Methylcyclobutyl)methoxy)benzoic acid.

Reduction: 4-((2-Methylcyclobutyl)methoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-((2-Methylcyclobutyl)methoxy)benzaldehyde has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Methylcyclobutyl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s lipophilicity and ability to cross biological membranes, affecting its overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzaldehyde Derivatives

Key Observations :

- Steric and Electronic Effects : The 2-methylcyclobutyl group introduces significant steric bulk compared to smaller substituents like methoxy or cyclopropylmethoxy. This may reduce reactivity in nucleophilic additions or condensations .

- Bioactivity : Triazole-containing derivatives (e.g., ) exhibit anticancer activity due to the triazole moiety’s ability to engage in hydrogen bonding and π-π interactions with biological targets.

Key Observations :

- Click Chemistry : Triazole derivatives are efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling high yields and modularity .

- Alkylation Challenges : Bulky substituents (e.g., 2-methylcyclobutyl) may require optimized conditions to avoid side reactions like elimination .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Key Observations :

Key Observations :

Biological Activity

4-((2-Methylcyclobutyl)methoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound may involve several mechanisms:

- Electrophilic Interactions : The compound can act as an electrophile, engaging with nucleophiles in biological systems.

- Modulation of Enzymatic Activity : It may interact with specific enzymes, influencing metabolic pathways.

- Signaling Pathways : The compound has been studied for its role in modulating pathways related to oxidative stress and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar benzaldehyde derivatives. For instance, compounds like 2-hydroxy-4-methoxybenzaldehyde have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA). These compounds show potential for development as new antibacterial agents .

Antioxidant Properties

Benzaldehyde derivatives are often evaluated for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, which is crucial for preventing oxidative damage in cells. This property is essential for therapeutic applications in diseases where oxidative stress is a contributing factor.

Study on Antimicrobial Efficacy

A study conducted on various benzaldehyde derivatives, including those structurally similar to this compound, revealed their effectiveness against a range of bacterial pathogens. The findings suggested that these compounds could inhibit biofilm formation and disrupt existing biofilms, enhancing their therapeutic potential against chronic infections .

Table: Summary of Biological Activities

| Activity Type | Compound | Target Organism/Pathway | Effectiveness |

|---|---|---|---|

| Antimicrobial | 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | Significant inhibition of growth |

| Antioxidant | Various benzaldehyde derivatives | Reactive Oxygen Species (ROS) | Effective scavenging activity |

| Enzyme Inhibition | Benzaldehyde derivatives | Various metabolic enzymes | Modulation observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.